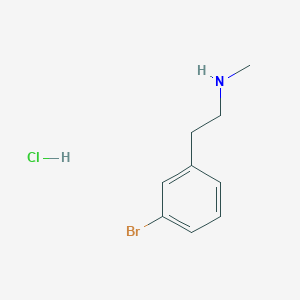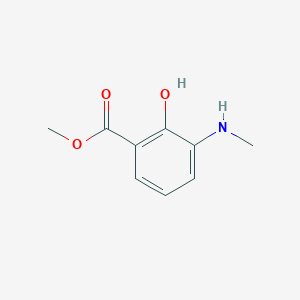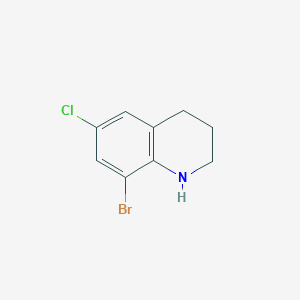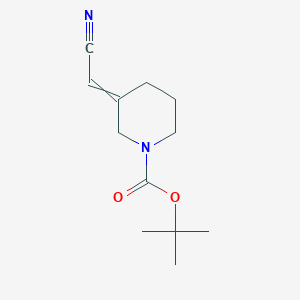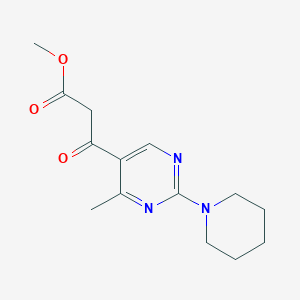
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The compound has a complex structure with a pyrimidine ring attached to a piperidine ring . The IUPAC name is 1- (4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 49.2 Ų .Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Activity
- Kamiński et al. (2016) synthesized a library of new piperazinamides, including derivatives of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, which showed potential as hybrid anticonvulsants. These compounds displayed broad spectra of activity across preclinical seizure models in mice, with one compound demonstrating favorable anticonvulsant properties and a safety profile comparable or better than clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
- Kambappa et al. (2017) explored novel piperidine derivatives for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
5-HT1A Partial Agonists
- Dounay et al. (2009) identified aminopyrimidine as a novel 5-HT1A agonist with moderate potency and metabolic stability. This discovery could have implications in the development of treatments targeting serotonin receptors (Dounay et al., 2009).
Synthesis and Self-Assembly of Heterocyclic Compounds
- Bararjanian et al. (2010) discussed the synthesis of 2-aminopyrimidinones and their self-assembly, which could be relevant for creating complex molecular structures with potential applications in various fields (Bararjanian et al., 2010).
Antipsychotic Potential
- Raviña et al. (2000) synthesized novel butyrophenones with affinity for dopamine and serotonin receptors, evaluating them as potential antipsychotic agents. These compounds showed promise due to their selectivity and pharmacological profiles (Raviña et al., 2000).
Aurora Kinase Inhibition
- ヘンリー,ジェームズ (2006) described compounds that inhibit Aurora A, suggesting potential use in cancer treatment (ヘンリー,ジェームズ, 2006).
Structural Conformation Studies
- Lakshminarayana et al. (2010) explored the structural conformation of a novel piperidine-4-one derivative, highlighting its potential applications in chemistry and materials science (Lakshminarayana et al., 2010).
Propriétés
IUPAC Name |
methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10-11(12(18)8-13(19)20-2)9-15-14(16-10)17-6-4-3-5-7-17/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOYFDJFVSUSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
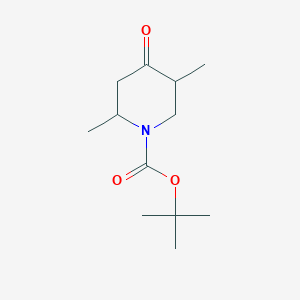

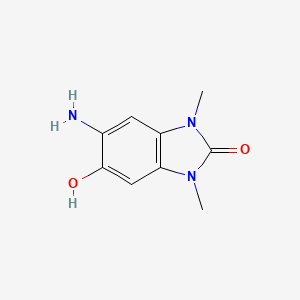
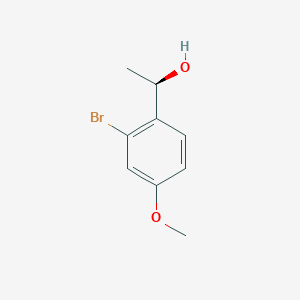
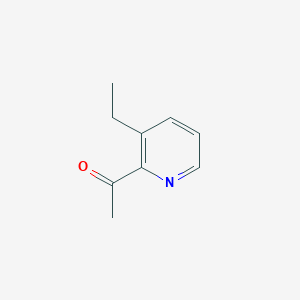
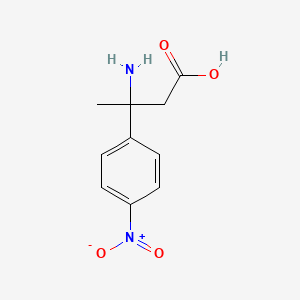
![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)
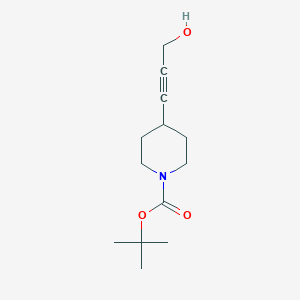
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
